2-Methylpropanecarbonyl isocyanate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2-methylpropanoyl isocyanate |
InChI |
InChI=1S/C5H7NO2/c1-4(2)5(8)6-3-7/h4H,1-2H3 |
InChI Key |
NUJABUJBVBBCTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylpropanecarbonyl Isocyanate
Phosgenation-Based Approaches
Phosgenation represents a traditional and widely used industrial method for the synthesis of isocyanates. google.com This approach involves the use of phosgene (B1210022) or its equivalents as a key reagent to introduce the isocyanate functionality.
Direct Phosgenation of Corresponding Carboxamides
The direct reaction of primary amines with phosgene is a primary industrial route for producing isocyanates. nih.govgoogle.com This can be conducted in either the liquid or gas phase. google.comnih.gov In the gas phase method, the amine is vaporized at high temperatures (200–600 °C) and reacts directly with gaseous phosgene. nih.gov Alternatively, liquid-phase phosgenation is also common. nih.gov Another variation, known as salt phosgenation, involves reacting the amine hydrochloride salt with phosgene, which can proceed under milder, even room temperature, conditions. nih.gov
While direct phosgenation of amines is prevalent, acyl isocyanates can also be synthesized from the corresponding carboxamides. For the synthesis of 2-methylpropanecarbonyl isocyanate, the corresponding carboxamide is 2-methylpropanamide (isobutyramide). The reaction involves treating the amide with phosgene, which acts as a dehydrating and carbonylating agent to form the desired acyl isocyanate.
Utilization of Phosgene Equivalents (e.g., Oxalyl Chloride) for Acyl Isocyanate Synthesis
Due to the high toxicity of phosgene gas, safer alternatives known as phosgene equivalents are often employed in laboratory and industrial synthesis. nih.gov Oxalyl chloride is a prominent and useful reagent for this purpose. wikipedia.org It can convert carboxylic acids into acyl chlorides and is also effective in synthesizing acyl isocyanates from primary amides. wikipedia.orgorgsyn.org
The synthesis of an acyl isocyanate using oxalyl chloride involves the reaction of a primary carboxamide with oxalyl chloride, typically in an inert solvent like ethylene (B1197577) dichloride. orgsyn.org This method is generally more convenient than reacting acyl chlorides with silver cyanate (B1221674). orgsyn.org The reaction proceeds by treating the corresponding amide, in this case, 2-methylpropanamide, with oxalyl chloride. The mixture is initially cooled and then heated to reflux, leading to the formation of this compound with the evolution of hydrogen chloride and carbon monoxide as byproducts. orgsyn.org The procedure is adaptable for a variety of acyl isocyanates. orgsyn.org Another phosgene equivalent used for generating isocyanates is triphosgene, which is a solid and thus safer to handle than gaseous phosgene. orgsyn.org
| Parameter | General Conditions for Acyl Isocyanate Synthesis |
| Reagent | Oxalyl Chloride |
| Starting Material | Primary Carboxamide (e.g., 2-Methylpropanamide) |
| Solvent | Ethylene Dichloride |
| Reaction Steps | 1. Chilling of amide and solvent mixture. 2. Addition of oxalyl chloride. 3. Stirring at low temperature, followed by reflux. 4. Distillation to isolate the product. orgsyn.org |
| Byproducts | Hydrogen Chloride, Carbon Monoxide, Carbon Dioxide |
Non-Phosgene Synthetic Routes
Growing environmental and safety concerns regarding the use of phosgene have spurred the development of non-phosgene synthetic pathways. nih.gov These routes often involve rearrangement reactions that generate the isocyanate intermediate without the need for highly toxic reagents.
Curtius Rearrangement of Carboxylic Azides to Acyl Isocyanates
First discovered by Theodor Curtius in 1885, the Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govwikipedia.orgrsc.org The reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org
The synthesis begins with the conversion of a carboxylic acid, such as 2-methylpropanoic acid, into an acyl azide. This is typically achieved by reacting the corresponding acyl chloride with an azide salt (e.g., sodium azide) or by using other reagents like diphenylphosphoryl azide (DPPA). nih.govorganic-chemistry.org The subsequent rearrangement of the acyl azide is believed to be a concerted process, where the alkyl group migrates to the nitrogen atom as nitrogen gas is expelled, ensuring retention of configuration at the migrating group. wikipedia.org The resulting this compound can be isolated or used in situ for further transformations. nih.govwikipedia.org This method is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.govwikipedia.org
| Reaction Stage | Description |
| 1. Acyl Azide Formation | The carboxylic acid (2-methylpropanoic acid) is converted to an acyl azide. organic-chemistry.org |
| 2. Rearrangement | The acyl azide undergoes thermal or photochemical decomposition. youtube.com |
| 3. Isocyanate Formation | A concerted rearrangement occurs, expelling nitrogen gas and forming the isocyanate. wikipedia.org |
Lossen Rearrangement from Hydroxamic Acid Derivatives
The Lossen rearrangement provides another pathway to isocyanates, starting from hydroxamic acid derivatives. wikipedia.orgnumberanalytics.com Discovered by Wilhelm Lossen in 1872, this reaction involves the conversion of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of a hydroxamic acid to an isocyanate. wikipedia.orgnumberanalytics.com
For the synthesis of this compound, the corresponding 2-methylpropanehydroxamic acid is first prepared from an ester of 2-methylpropanoic acid and hydroxylamine. The hydroxamic acid is then activated, typically by converting it to its O-acyl derivative or another suitable leaving group. Upon heating or treatment with a base, the activated hydroxamic acid undergoes a concerted rearrangement. wikipedia.org The R-group migrates from the carbonyl carbon to the nitrogen atom, displacing the leaving group and forming the isocyanate. wikipedia.org Recent studies have shown that this transformation can be achieved under mild conditions, for instance, using a catalytic base in acetonitrile (B52724) at 60 °C. nih.gov
| Feature | Description |
| Starting Material | 2-Methylpropanehydroxamic acid derivative wikipedia.org |
| Key Intermediate | Activated hydroxamic acid (e.g., O-acyl derivative) |
| Mechanism | Concerted rearrangement with migration of the alkyl group to nitrogen wikipedia.org |
| Product | This compound |
Schmidt Reaction Involving Carboxylic Acids
The Schmidt reaction, reported by Karl Friedrich Schmidt in 1924, is a process where an azide reacts with a carbonyl compound, including carboxylic acids, under acidic conditions to yield an amine or an amide through an isocyanate intermediate. wikipedia.org The reaction of a carboxylic acid with hydrazoic acid (HN₃) is closely related to the Curtius rearrangement. wikipedia.org
In this method, 2-methylpropanoic acid is treated with hydrazoic acid in the presence of a strong acid, such as sulfuric acid. The carboxylic acid is first protonated, and after the loss of water, it forms an acylium ion. wikipedia.orgbyjus.com This ion reacts with hydrazoic acid to generate a protonated acyl azide intermediate. organic-chemistry.orglibretexts.org This intermediate then undergoes rearrangement, similar to the Curtius rearrangement, where the alkyl group migrates to the nitrogen, leading to the expulsion of dinitrogen gas and the formation of a protonated isocyanate. wikipedia.orgbyjus.com The resulting isocyanate can then be used for further synthetic applications. libretexts.org
| Step | Reaction Details |
| 1. Acylium Ion Formation | Protonation of the carboxylic acid followed by dehydration. wikipedia.org |
| 2. Acyl Azide Formation | Reaction of the acylium ion with hydrazoic acid. wikipedia.orgbyjus.com |
| 3. Rearrangement | Migration of the alkyl group and expulsion of nitrogen gas to form a protonated isocyanate. byjus.comorganic-chemistry.org |
Oxidation of Isonitriles with Dimethyl Sulfoxide (B87167) (DMSO) and Catalysts
A highly efficient and smooth method for synthesizing isocyanates involves the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.org This process is notable for its rapid completion, typically within minutes, and its mild reaction conditions, with temperatures ranging from -60°C to 0°C. organic-chemistry.org The reaction produces dimethyl sulfide (B99878) as the sole byproduct, which is volatile and easily removed. nih.gov This methodology avoids the use of hazardous reagents like phosgene and eliminates the need for extensive extractive workups, as the desired isocyanate can often be isolated in high purity simply by evaporating the solvent. organic-chemistry.orgnih.gov
The versatility of this method has been demonstrated with a variety of alkyl, cycloalkyl, and aryl isonitriles, consistently providing high yields of the corresponding isocyanates. organic-chemistry.org This approach is valuable for producing this compound from its corresponding isonitrile precursor, 2-methylpropylisonitrile. The reagents, DMSO and TFAA, are inexpensive and readily available, making this an attractive and environmentally friendly synthetic route. nih.gov
Table 1: Examples of Isocyanate Synthesis via TFAA-Catalyzed DMSO Oxidation of Isonitriles This table illustrates the general applicability of the method to various isonitrile substrates, analogous to the synthesis of this compound.
| Isonitrile Precursor | Product Isocyanate | Yield (%) |
|---|---|---|
| Cyclohexyl isonitrile | Cyclohexyl isocyanate | 96 |
| tert-Butyl isonitrile | tert-Butyl isocyanate | 98 |
| Benzyl isonitrile | Benzyl isocyanate | 97 |
| Ethyl 2-isocyanoacetate | Ethyl 2-isocyanatoacetate | 95 |
Data adapted from research on efficient isonitrile oxidation. organic-chemistry.org
Reductive Carbonylation Strategies
Reductive carbonylation of nitro compounds represents a significant phosgene-free pathway to isocyanates. digitellinc.comacs.org This direct method aims to react a nitro precursor with carbon monoxide (CO) to form the isocyanate. acs.org The synthesis of aryl isocyanates from nitroarenes via this strategy often requires a palladium catalyst to prevent side reactions. wikipedia.org While long proposed as a greener alternative to traditional phosgenation, its widespread practical application has faced challenges. digitellinc.com
For aliphatic compounds like this compound, the strategy would involve the reductive carbonylation of a suitable nitro precursor. The reactions typically employ homogeneous transition metal catalysts, including those based on platinum, rhodium, and ruthenium, in addition to palladium. acs.org A key challenge associated with these homogeneous catalysts is their efficient recovery and recycling from the reaction mixture. acs.org Another approach within this strategy involves a two-step process where the nitro compound is first converted to a carbamate (B1207046), which is then thermally decomposed to yield the final isocyanate. acs.org
In Situ Generation Techniques to Facilitate Downstream Reactions
Given the high reactivity and potential toxicity of isocyanates, methods for their in situ generation are of great synthetic utility. rsc.org These techniques generate the isocyanate in the reaction vessel, where it is immediately consumed by another reagent to form a more stable downstream product, such as a urea (B33335) or carbamate. This approach avoids the isolation and handling of the potent isocyanate intermediate. gaylordchemical.com
One effective one-pot method involves the reaction of an aryl amine with carbon dioxide (CO2) in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form a carbamate salt. gaylordchemical.com This intermediate is then dehydrated using a reagent prepared from DMSO and trifluoroacetic anhydride (TFAA), generating the isocyanate in situ. gaylordchemical.com The isocyanate is then immediately trapped by adding an alcohol or an amine to the reaction mixture, yielding carbamates and ureas in good to excellent yields. gaylordchemical.com This strategy is highly applicable for using this compound as a reactive intermediate in the synthesis of various derivatives without needing to isolate it.
Green Chemistry Principles in this compound Synthesis
The synthesis of isocyanates is increasingly guided by the principles of green chemistry, which prioritize safety, waste reduction, and the use of renewable resources.
Development of Sustainable and Eco-Friendly Synthetic Protocols
A primary focus of sustainable isocyanate synthesis is the elimination of highly toxic reagents like phosgene. rsc.orgrsc.org The development of non-phosgene routes is a critical mission for green chemistry. researchgate.net Many of these greener pathways proceed through the formation of a carbamate intermediate, which is then thermally decomposed to produce the isocyanate. acs.orgnih.gov This approach avoids the use of chlorine, simplifying purification processes and enhancing product quality. nih.gov
The TFAA-catalyzed oxidation of isonitriles with DMSO is another example of a more eco-friendly protocol due to its mild conditions, rapid reaction times, and the formation of easily removable, volatile byproducts. organic-chemistry.orgnih.gov Furthermore, protocols that achieve "zero emission" are being explored, such as the urea method, where the byproducts (alcohol and ammonia) can be recycled as raw materials for the initial steps. acs.orgnih.gov
Exploration of Renewable Feedstocks for Isocyanate Precursors
To improve the sustainability profile of polyurethanes and other isocyanate-derived products, research has turned towards the use of renewable, biomass-derived feedstocks. rsc.org While many commercial isocyanates are derived from petroleum, there is a growing effort to produce them from sources like carbohydrates, lignin (B12514952), vegetable oils, and amino acids. rsc.orgresearchgate.netbiorizon.eu
For instance, diisocyanates have been synthesized from castor oil-derived undecylenic acid via a Curtius rearrangement, achieving good yields. rsc.org Amino acids are also a promising renewable feedstock; for example, L-lysine has been converted into ethyl ester L-lysine diisocyanate (LLDI) and triisocyanate (LLTI). researchgate.net For a compound like this compound, the isobutyl group could potentially be sourced from bio-based precursors such as bio-isobutanol, which can be produced through fermentation of carbohydrates, or from the amino acid valine. These approaches aim to reduce the dependence on finite fossil fuels for chemical production. rsc.orgresearchgate.net
Elucidation of Reaction Mechanisms and Pathways of 2 Methylpropanecarbonyl Isocyanate
Nucleophilic Addition Reactions at the Isocyanate Carbonyl Group
The core reactivity of isocyanates, including 2-methylpropanecarbonyl isocyanate, involves the addition of a nucleophile to the central carbon atom of the N=C=O group. wikipedia.org This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. poliuretanos.net The general mechanism involves the attack of a nucleophile, such as an alcohol, amine, or water, on this electrophilic carbon, leading to the formation of various addition products. wikipedia.org
The reaction between an isocyanate and an alcohol yields a carbamate (B1207046), commonly known as a urethane (B1682113). wikipedia.org This reaction is fundamental to the production of polyurethane polymers. mdpi.com For this compound, the reaction with an alcohol (R-OH) proceeds via nucleophilic attack of the alcohol's oxygen on the isocyanate's carbonyl carbon. vaia.com The reaction is exothermic, releasing significant energy for each mole of urethane formed. poliuretanos.net
In the absence of a catalyst, the reaction between an isocyanate and an alcohol is believed to proceed through a mechanism where the alcohol itself can act as a catalyst. Kinetic and mechanistic studies, often using model compounds like phenyl isocyanate, suggest that the reaction can involve multiple alcohol molecules in a concerted process. kuleuven.be Theoretical studies support a multimolecular mechanism where at least three alcohol molecules participate in the reacting supersystem. kuleuven.be
The proposed mechanism involves the formation of a complex between the isocyanate and an alcohol oligomer (dimer or trimer). This complex facilitates a proton transfer, leading to the formation of the urethane product. kuleuven.becdnsciencepub.com The reaction is typically first order with respect to both the isocyanate and the alcohol concentration. researchgate.net However, deviations can occur, particularly at high alcohol concentrations where alcohol self-association becomes more significant. kuleuven.becdnsciencepub.com High-level ab initio computations on model systems like HNCO + H2O have affirmed that hydrolysis can occur via concerted mechanisms to form carbamate. rsc.org
| Reactant System | Proposed Mechanism | Key Findings | Reference(s) |
| Phenyl Isocyanate + Alcohols | Alcohol-catalyzed, multimolecular concerted mechanism | The alcohol acts as both reactant and catalyst. The rate depends on the degree of alcohol association. | kuleuven.becdnsciencepub.com |
| Isocyanate + Methanol Clusters | Concerted nucleophilic addition | The reaction involves the participation of at least three alcohol molecules. The attack occurs at the N=C bond. | kuleuven.be |
| Phenyl Isocyanate + Butan-1-ol | Stoichiometric alcoholysis | The uncatalyzed reaction proceeds through a multi-step mechanism involving proton transfer. | rsc.org |
To achieve practical reaction rates, especially with less reactive aliphatic isocyanates like this compound, catalysts are almost always employed. turkchem.net The most common catalysts are tertiary amines and organometallic compounds. adhesivesmag.com
Tertiary Amines: Tertiary amines are widely used catalysts for the isocyanate-alcohol reaction. researchgate.net Their catalytic activity is generally dependent on their basicity and steric accessibility. gvchem.com Two primary mechanisms are proposed for tertiary amine catalysis:
Nucleophilic Catalysis: The amine attacks the isocyanate carbonyl carbon to form a highly reactive, unstable complex. This complex then readily reacts with the alcohol to form the urethane and regenerate the amine catalyst. acs.org
General Base Catalysis: The amine forms a hydrogen-bonded complex with the alcohol, increasing the nucleophilicity of the alcohol's oxygen atom, which then attacks the isocyanate. researchgate.netacs.org
Computational and experimental studies on the reaction of phenyl isocyanate with butan-1-ol have shown that tertiary amine catalysts significantly lower the activation energy of the reaction. rsc.orgrsc.org The catalytic process is a multistep mechanism involving proton transfer between the reactants and the catalyst. rsc.org
Organometallic Catalysts: Organometallic compounds, particularly organotin compounds like dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for the urethane reaction. reaxis.comresearchgate.net More recently, due to environmental and health concerns regarding tin, catalysts based on other metals like zirconium, bismuth, and zinc are being developed. adhesivesmag.comreaxis.com
The mechanism for organometallic catalysis can vary. For tin catalysts, a Lewis acid mechanism is often proposed, where the metal center coordinates with the isocyanate's oxygen or nitrogen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. turkchem.net An alternative "insertion mechanism" suggests the catalyst first forms an alcoholate complex with the polyol. This complex then reacts with the isocyanate. turkchem.net Zirconium and bismuth compounds are thought to operate via this insertion mechanism. turkchem.net
| Catalyst Type | Example(s) | Proposed Mechanism of Action | Reference(s) |
| Tertiary Amines | Triethylenediamine (TEDA), Dimethylcyclohexylamine (DMCHA) | Nucleophilic catalysis (amine-isocyanate complex) or General base catalysis (amine-alcohol complex) | researchgate.netacs.orgresearchgate.net |
| Organotin | Dibutyltin dilaurate (DBTDL), Stannous octoate | Lewis acid mechanism: catalyst activates the isocyanate group. | turkchem.netresearchgate.net |
| Organozirconium | Zirconium complexes | Insertion mechanism: catalyst forms an alcoholate complex with the alcohol. | turkchem.netadhesivesmag.com |
| Organobismuth | Bismuth carboxylates | Insertion mechanism: catalyst associates with the polyol component. | turkchem.netreaxis.com |
The reactivity of isocyanates is influenced by both electronic and steric factors. poliuretanos.net
Electronic Effects: Electron-withdrawing groups attached to the isocyanate group increase the electrophilicity of the carbonyl carbon, thus increasing the reaction rate. poliuretanos.netresearchgate.net Consequently, aromatic isocyanates are generally more reactive than aliphatic isocyanates like this compound. poliuretanos.netresearchgate.net The isobutyl group in this compound is an electron-donating alkyl group, which slightly reduces the reactivity compared to aromatic counterparts.
Steric Effects: Steric hindrance around the isocyanate group or the nucleophile can significantly decrease the reaction rate. poliuretanos.net The branched structure of the isobutyl group in this compound presents more steric hindrance than a linear alkyl chain, which can affect its reactivity. Similarly, the reactivity of alcohols follows the order: primary > secondary > tertiary, largely due to increasing steric hindrance around the hydroxyl group. poliuretanos.netkuleuven.be The steric requirements of tertiary amine catalysts also have a major impact on their catalytic activity. acs.org
The reaction of this compound with primary or secondary amines is a rapid and efficient method for the synthesis of unsymmetrically substituted ureas. wikipedia.orgadhesivesmag.comresearchgate.net This reaction is generally much faster than the corresponding reaction with alcohols and typically does not require catalysis. poliuretanos.net
The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. researchgate.net This is followed by a rapid proton transfer from the nitrogen to the isocyanate nitrogen, yielding the stable urea (B33335) linkage. organic-chemistry.org This method is valued for its high yields and the wide variety of amines that can be used. researchgate.netorganic-chemistry.org Reactions can even be performed in water, offering a sustainable route to urea synthesis. organic-chemistry.org
This compound reacts with water in a multi-step process. wikipedia.orgadhesivesmag.com This reaction is particularly important in the production of polyurethane foams, where the carbon dioxide generated acts as the blowing agent. wikipedia.orgresearchgate.net
The reaction proceeds through the following steps:
Carbamic Acid Formation: The initial step is the nucleophilic addition of water to the isocyanate group, forming an unstable carbamic acid intermediate. researchgate.netacs.org
Decomposition: The carbamic acid is unstable and rapidly decomposes to yield a primary amine (in this case, isobutylamine) and carbon dioxide gas. rsc.orgresearchgate.netacs.org
Urea Formation: The newly formed primary amine is highly reactive and will quickly react with another molecule of this compound to form a disubstituted urea. researchgate.netacs.org
Reactions with Thiols
The reaction of isocyanates with thiols proceeds via a nucleophilic addition mechanism to yield thiocarbamates (also known as thiourethanes). This reaction is a member of the "click chemistry" family due to its high efficiency and specificity. researchgate.netupc.edu
The generally accepted mechanism involves the deprotonation of the thiol (R'-SH) by a base to form a highly nucleophilic thiolate anion (R'-S⁻). upc.eduresearchgate.net This anion then attacks the electrophilic carbon atom of the isocyanate group (-N=C=O) of the this compound. This attack results in the formation of a tetrahedral intermediate, which is subsequently protonated to yield the final thiocarbamate product.
Mechanism of Base-Catalyzed Thiol-Isocyanate Reaction
| Step | Description |
|---|---|
| 1. Activation | A basic catalyst, such as triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonates the thiol to form a more nucleophilic thiolate anion. researchgate.netrsc.org |
| 2. Nucleophilic Attack | The thiolate anion attacks the electrophilic carbon of the isocyanate group. |
| 3. Protonation | The resulting anionic intermediate is protonated, often by the protonated base catalyst, to yield the neutral thiocarbamate product and regenerate the catalyst. |
Thiols are generally more acidic than alcohols, leading to a higher concentration of the corresponding nucleophilic anion in the presence of a base. upc.edu This results in the reaction with isocyanates being significantly faster than the corresponding reaction with alcohols. The reaction is highly selective, and in the presence of both hydroxyl and thiol groups, the thiol will react preferentially. rsc.org
**3.2. Cycloaddition and Oligomerization Reactions
Isocyanates are known to undergo various cycloaddition and oligomerization reactions, which are crucial for the synthesis of heterocyclic compounds and polymers.
The cyclotrimerization of three isocyanate molecules to form a stable, six-membered 1,3,5-triazine-2,4,6-trione ring, known as an isocyanurate, is a well-documented reaction. wikipedia.orgresearchgate.net This process is typically catalyzed and can be initiated by a variety of species, including Lewis bases and certain metal complexes. utwente.nltue.nl
The most common mechanistic pathway is an anionic polymerization mechanism. nih.gov The reaction is initiated by a nucleophilic attack on the carbonyl carbon of an isocyanate molecule. The resulting anionic species then sequentially adds two more isocyanate molecules, with the final step involving an intramolecular cyclization to form the isocyanurate ring and release the catalyst. utwente.nl
General Anionic Trimerization Mechanism
| Step | Description |
|---|---|
| Initiation | A nucleophilic catalyst (Nu⁻) attacks the carbonyl carbon of an isocyanate molecule. |
| Propagation | The resulting anion attacks a second isocyanate molecule, and the subsequent dimer anion attacks a third isocyanate molecule. |
| Cyclization/Termination | The trimeric anion undergoes intramolecular cyclization to form the stable isocyanurate ring, regenerating the nucleophilic catalyst. nih.gov |
The reaction between an isocyanate and an epoxide is a formal [3+2] cycloaddition that yields a five-membered heterocyclic ring system known as a 2-oxazolidone. nih.govgoogle.com This reaction is an atom-economical method for synthesizing these valuable chemical intermediates. nih.gov The process generally requires a catalyst to proceed efficiently. google.comnih.gov
The mechanism typically involves the activation of the epoxide by the catalyst. For instance, using a bimetallic aluminum salen complex, the epoxide coordinates to a Lewis acidic metal center, which facilitates its ring-opening by a nucleophile. nih.gov The resulting alkoxide can then attack the isocyanate, followed by an intramolecular cyclization to form the 2-oxazolidone product. Various catalytic systems have been developed, including bifunctional phase-transfer catalysts that utilize a synergistic interaction between a quaternary ammonium (B1175870) salt and a hydrogen-bond donor group. nih.gov
Although this reaction is well-established for a range of aryl and alkyl isocyanates acs.org, specific studies detailing the reaction of this compound with epoxides are not prevalent in the reviewed literature.
Isocyanates can participate as dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgresearchgate.net In these reactions, the N=C bond of the isocyanate group acts as the 2π-electron component (the dienophile), reacting with a conjugated 4π-electron diene. When the isocyanate acts as a dienophile, the reaction is classified as a hetero-Diels-Alder reaction because one or more heteroatoms are involved in the cycloaddition.
The reactivity of the isocyanate as a dienophile is influenced by the substituents on the molecule. Electron-withdrawing groups attached to the isocyanate can lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with an electron-rich diene. khanacademy.org While the Diels-Alder reaction is a cornerstone of organic synthesis, there is a lack of specific documented examples of this compound being used as a dienophile.
Intramolecular Rearrangements and Cyclizations
The isocyanate functional group is known to be an intermediate in several important rearrangement reactions, such as the Curtius, Schmidt, and Lossen rearrangements, which all involve the migration of a group to an electron-deficient nitrogen atom to form the isocyanate. wikipedia.org
However, literature describing the intramolecular rearrangements or cyclizations of this compound itself is exceptionally scarce. One study noted an intramolecular rearrangement of isobutyryl-CoA to n-butyryl-CoA in a biosynthetic context within Streptomyces cinnamonensis, but this enzymatic process involving a coenzyme A derivative is not representative of the typical reactivity of the isocyanate compound itself in a standard laboratory setting. rsc.org Further research would be required to explore the potential for intramolecular reactions of this compound under various conditions.
Derivatization Strategies for Functionalization and Advanced Analytical Applications of 2 Methylpropanecarbonyl Isocyanate
Introduction of Spectroscopic Tags for Enhanced Detection
A primary approach for enhancing the detection of isocyanates in analytical chromatography is the introduction of spectroscopic tags. This involves reacting the isocyanate with a derivatizing agent that contains a chromophore or a fluorophore, thereby rendering the analyte readily detectable by UV or fluorescence detectors.
The integration of a chromophore into the 2-methylpropanecarbonyl isocyanate molecule is a robust strategy for its quantification using HPLC-UV. This is achieved by reacting the isocyanate with a derivatizing agent that possesses a strong UV-absorbing moiety. The resulting urea (B33335) derivative can then be easily detected and quantified.
A variety of reagents have been utilized for this purpose for different isocyanates. For instance, 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) and 1-(2-pyridyl)piperazine (B128488) (1,2-PP) are common derivatizing agents that impart significant UV absorbance to the resulting isocyanate derivative. uu.nlnih.gov The reaction of this compound with such a reagent would produce a stable urea derivative with a characteristic UV spectrum, allowing for its separation and quantification by reverse-phase HPLC. The choice of the derivatizing agent can influence the molar absorptivity and, consequently, the sensitivity of the method. For example, a novel reagent, 1-(9-anthracenylmethyl)piperazine (MAP), has been shown to yield derivatives with high molar absorptivities. nih.gov
While specific studies on this compound are not prevalent in the reviewed literature, the general principle of chromophore tagging is widely applicable. The reaction would typically proceed as follows:
This compound + Chromophoric Amine → Stable Urea Derivative with UV Absorbance
The selection of the appropriate chromophoric tag and the optimization of the HPLC conditions, such as mobile phase composition and detection wavelength (e.g., 254 nm), are critical for developing a sensitive and specific analytical method. rsc.org
Table 1: Examples of Chromophoric Derivatizing Agents for Isocyanates and their UV Detection Characteristics
| Derivatizing Agent | Abbreviation | Typical Detection Wavelength (nm) | Analyte Examples in Literature |
| 1-(2-Methoxyphenyl)piperazine | MOPP | 242, 254 | Aromatic and aliphatic isocyanates |
| 1-(2-Pyridyl)piperazine | 1,2-PP | 254 | Toluene diisocyanate (TDI), Hexamethylene diisocyanate (HDI), Methylene diphenyl diisocyanate (MDI) |
| N-benzylmethylamine | NBMA | 254 | Methylene diphenyl diisocyanate (MDI) |
This table presents examples of derivatizing agents used for other isocyanates that could be applicable to this compound.
For enhanced sensitivity and selectivity, particularly at trace levels, the incorporation of a fluorophore is a powerful strategy. Fluorescence detection often provides lower detection limits compared to UV absorbance. This is achieved by reacting the isocyanate with a fluorescent derivatizing agent.
Reagents such as 9-(methylaminomethyl)anthracene (B57991) (MAMA) and 1-(9-anthracenylmethyl)piperazine (MAP) are well-established fluorescent tags for isocyanates. nih.gov These reagents react with the isocyanate group to form highly fluorescent urea derivatives. The resulting derivatives can then be separated by HPLC and detected with a fluorescence detector, offering excellent sensitivity and specificity. For example, MAMA derivatives are typically excited at 245 nm and show emission at 414 nm. rsc.org
The application of this technique to this compound would involve a similar reaction:
This compound + Fluorophoric Amine → Stable, Fluorescent Urea Derivative
The high sensitivity of HPLC-FLD makes it particularly suitable for applications where the concentration of this compound is expected to be very low.
Table 2: Examples of Fluorophoric Derivatizing Agents for Isocyanates and their Fluorescence Detection Characteristics
| Derivatizing Agent | Abbreviation | Typical Excitation Wavelength (nm) | Typical Emission Wavelength (nm) | Analyte Examples in Literature |
| 9-(Methylaminomethyl)anthracene | MAMA | 245, 254 | 414 | TDI, HDI, MDI |
| 1-(9-Anthracenylmethyl)piperazine | MAP | 254 | 412 | Phenyl isocyanate, TDI, MDI, HDI |
| Tryptamine | - | 280 | 340 | TDI, MDI |
This table presents examples of derivatizing agents used for other isocyanates that could be applicable to this compound.
Strategies for Improved Mass Spectrometry Detection (e.g., Negative Ion Mode Derivatization)
Mass spectrometry (MS) is a powerful analytical tool that provides high selectivity and structural information. Derivatization can be employed to improve the ionization efficiency and fragmentation patterns of isocyanates for MS analysis. While positive ion mode is often used, derivatization for negative ion mode detection can offer advantages in certain cases, such as reduced background noise and enhanced sensitivity for specific compounds.
For isocyanates, derivatization with reagents that introduce electronegative atoms (e.g., fluorine) can enhance their response in negative ion mode electrospray ionization (ESI-MS). Although specific methods for this compound are not detailed in the literature, the general approach would involve reacting it with a suitable derivatizing agent.
More commonly, derivatization is used to create stable derivatives that are amenable to various MS techniques, including tandem mass spectrometry (MS/MS) for highly specific quantification. rsc.org For example, derivatization with di-n-butylamine (DBA) has been successfully used for the LC-MS/MS analysis of a wide range of isocyanates. uu.nl The resulting urea derivatives can be readily protonated in positive ion mode ESI and fragmented in a predictable manner, allowing for selected reaction monitoring (SRM) for quantification.
The derivatization of this compound with a reagent like DBA would yield a stable derivative suitable for LC-MS/MS analysis, providing high specificity and sensitivity.
Chemoselective Derivatization for Complex Mixture Analysis
In complex matrices, where numerous other reactive compounds may be present, chemoselective derivatization is crucial. This ensures that the derivatizing agent reacts specifically with the isocyanate group, minimizing interferences from other components of the sample.
The high electrophilicity of the isocyanate group makes it highly reactive towards nucleophiles like primary and secondary amines. This inherent reactivity forms the basis of chemoselective derivatization. Reagents such as MOPP, 1,2-PP, MAMA, and DBA are highly effective because the amine function selectively targets the isocyanate group to form a stable urea linkage, even in the presence of other functional groups. epa.govepa.gov
For the analysis of this compound in a complex mixture, a two-step process is generally followed:
Derivatization: The sample is treated with a solution of the derivatizing agent (e.g., DBA in an appropriate solvent) to convert the isocyanate into its stable urea derivative. nih.gov
Analysis: The resulting derivative is then analyzed by a suitable technique, such as HPLC-UV, HPLC-FLD, or LC-MS/MS, which provides the necessary separation and detection capabilities.
This chemoselective approach allows for the accurate and reliable quantification of this compound, even in challenging sample matrices. The stability of the resulting urea derivative is also a key advantage, as it allows for sample storage and transport without degradation of the analyte. uu.nl
Applications of 2 Methylpropanecarbonyl Isocyanate in Advanced Organic Synthesis
Utilization as a Building Block for the Synthesis of Complex Molecular Architectures
2-Methylpropanecarbonyl isocyanate serves as a potent electrophile, readily engaging with a wide array of nucleophiles. This reactivity is the foundation of its use as a versatile building block for introducing the N-acylurea or N-acylcarbamate moiety into larger molecules. The isobutyryl group provides specific steric bulk that can influence the conformation and properties of the final product.
Synthesis of Novel Urea (B33335) and Carbamate (B1207046) Scaffolds
The most fundamental application of this compound is its reaction with amines and alcohols. These reactions are typically high-yielding and proceed under mild conditions.
With primary or secondary amines, the isocyanate undergoes a rapid addition reaction to form N,N'-disubstituted or N,N',N'-trisubstituted acyl ureas. nih.gov These structures are prevalent in medicinal chemistry and materials science due to their hydrogen bonding capabilities. The reaction is often exothermic and can be performed in a variety of aprotic solvents.
Similarly, reaction with alcohols or phenols in the presence of a suitable catalyst or under thermal conditions yields N-acyl carbamates (or N-acyl urethanes). nih.govgoogle.com These carbamate linkages are key components in many pharmaceuticals and are also used as intermediates in further synthetic transformations. orgsyn.org The general procedures for these syntheses are efficient and can be adapted for a wide range of substrates, making this compound a reliable tool for creating libraries of urea and carbamate derivatives. medjchem.com
Table 1: Synthesis of Urea and Carbamate Scaffolds
| Nucleophile (Reactant) | Isocyanate | Product Class | Representative Reaction |
| Primary Amine (R-NH₂) | This compound | N-Acyl Urea | (CH₃)₂CHCONCO + R-NH₂ → (CH₃)₂CHCONHCONHR |
| Secondary Amine (R₂NH) | This compound | N-Acyl Urea | (CH₃)₂CHCONCO + R₂NH → (CH₃)₂CHCONHCONR₂ |
| Alcohol (R-OH) | This compound | N-Acyl Carbamate | (CH₃)₂CHCONCO + R-OH → (CH₃)₂CHCONHCOOR |
| Phenol (Ar-OH) | This compound | N-Acyl Carbamate | (CH₃)₂CHCONCO + Ar-OH → (CH₃)₂CHCONHCOOAr |
Role in Multicomponent Reactions (MCRs) for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, represent a highly efficient strategy in chemical synthesis. rsc.org While many well-known MCRs are based on isocyanides, a distinct and powerful class of these reactions utilizes isocyanates as key building blocks. rsc.orgrsc.org
Table 2: Illustrative Isocyanate-Based 3-Component Reaction
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
| Alkene | This compound | Iodo-source (e.g., I₂) | NaNO₂ | Cyclic Carbamate Derivative |
Contribution to the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are of paramount importance in chemistry, particularly in the development of pharmaceuticals and agrochemicals. This compound is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.
One major pathway is through cycloaddition reactions. Acyl isocyanates are effective dienophiles in [4+2] Diels-Alder reactions, where they react with conjugated dienes to form six-membered heterocyclic rings. khanacademy.org This method provides a direct route to functionalized dihydropyridinone-type structures.
Another strategy involves the reaction of the isocyanate with molecules containing two nucleophilic centers. For example, the reaction of an isocyanate with a dinucleophile like diguanide can lead to the formation of substituted s-triazin-2-ones. rsc.org Similarly, other bifunctional reagents can be employed to construct different ring systems, such as 1,3,5-oxadiazines. medjchem.com These reactions often proceed through an initial addition to the isocyanate group, followed by an intramolecular cyclization to furnish the final heterocyclic product.
Table 3: Heterocycle Synthesis via Diels-Alder Reaction
| Reaction Type | Diene | Dienophile | Product |
| [4+2] Cycloaddition | 1,3-Butadiene | This compound | N-isobutyryl-3,6-dihydro-2H-pyridin-2-one |
Strategic Use in Amine Protection and Deprotection Sequences
The protection of functional groups is a cornerstone of multi-step organic synthesis. researchgate.net While carbamates (like Boc and Fmoc) are the most common protecting groups for amines, the urea linkage formed from an isocyanate reaction offers an alternative with a distinct stability profile. acs.orgresearchgate.net
The reaction of an amine with this compound provides the corresponding N-acyl urea. This urea linkage is notably robust and stable under a wide range of acidic and basic conditions where common carbamate protecting groups would be cleaved. researchgate.net This orthogonality allows for selective chemical transformations at other sites in the molecule without affecting the protected amine.
The deprotection sequence is the critical second step. While various methods exist, one general approach for cleaving stable urea or carbamate linkages is through thermal pyrolysis. researchgate.net Heating the N-acyl urea derivative, often at high temperatures and sometimes with a catalyst, can induce a retro-addition reaction, regenerating the free amine and releasing the isocyanate. This protection/deprotection strategy provides a valuable orthogonal approach in complex syntheses. researchgate.net
Table 4: Amine Protection/Deprotection Sequence
| Step | Reactants | Conditions | Product |
| Protection | Amine (R-NH₂) + this compound | Aprotic solvent, Room Temperature | N-isobutyryl-N'-alkyl urea |
| Deprotection | N-isobutyryl-N'-alkyl urea | Thermal Pyrolysis (e.g., >250 °C) | Free Amine (R-NH₂) |
Polymerization and Material Science Perspectives of 2 Methylpropanecarbonyl Isocyanate Derived Systems
Homo- and Copolymerization of 2-Methylpropanecarbonyl Isocyanate and Its Analogs
While specific data on the homopolymerization of this compound is not extensively documented in publicly available literature, the polymerization of isocyanates, in general, can proceed via anionic or coordination mechanisms to yield polyisocyanates. The anionic polymerization of isocyanates can lead to the formation of high molecular weight polymers with a helical chain conformation. For acyl isocyanates, the presence of the carbonyl group can influence the electronic and steric environment of the isocyanate group, thereby affecting the polymerization process.
Copolymerization of isocyanates with other monomers, such as vinyl monomers, can lead to polymers with a diverse range of properties. For instance, block copolymers of isocyanates and vinyl monomers have been synthesized, where the isocyanate block provides rigidity and specific functionalities, while the vinyl block can impart properties like flexibility or solubility. The copolymerization of this compound with monomers like styrene (B11656) or acrylates could potentially lead to materials with unique thermal and mechanical properties, although specific research in this area is limited.
Formation of Polyurethanes and Polyureas
The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, leading to the formation of urethanes and ureas, respectively. This reactivity is the foundation for the synthesis of polyurethanes and polyureas, two of the most versatile classes of polymers.
When a di- or poly-functional isocyanate reacts with a di- or poly-functional alcohol (polyol), a polyurethane is formed through a polyaddition reaction. Similarly, the reaction with a di- or poly-functional amine yields a polyurea. researchgate.net The properties of the resulting polymer are highly dependent on the structure of the isocyanate and the polyol or polyamine used.
In the context of this compound, its monofunctional nature would typically limit its use to a chain-terminating agent or for the modification of polymer backbones rather than for the direct formation of high molecular weight polyurethanes or polyureas. However, a hypothetical difunctional analog, such as a molecule containing two this compound units, could be a building block for these polymers.
The architecture of polyurethanes and polyureas is determined by the structure and functionality of the isocyanate and the co-reactant (polyol or polyamine). Key design principles include:
Hard and Soft Segments: Polyurethanes and polyureas are often segmented polymers, consisting of alternating hard and soft segments. The hard segments are typically formed from the reaction of the isocyanate with a low molecular weight chain extender (a diol or diamine), while the soft segments are derived from a high molecular weight polyol. The phase separation of these segments leads to the unique mechanical properties of these materials, ranging from rigid plastics to flexible elastomers. mdpi.commdpi.com The structure of the isocyanate plays a crucial role in the properties of the hard segment. Aromatic isocyanates generally lead to more rigid and stronger polyurethanes, while aliphatic isocyanates can result in materials with better light stability and flexibility. youtube.com The branched structure of this compound could influence the packing and crystallinity of the hard segments, potentially leading to materials with altered mechanical properties compared to those derived from linear aliphatic isocyanates.
Crosslinking: The degree of crosslinking in the polymer network significantly affects its properties. A higher ratio of isocyanate to polyol or the use of polyfunctional reactants leads to a more densely crosslinked structure, resulting in a harder and more rigid material. youtube.com
Table 1: Relative Reaction Rates of Different Isocyanates with a Polyol
| Isocyanate | Relative Reaction Rate |
| Toluene Diisocyanate (TDI) | ~100 |
| Methylene Diphenyl Diisocyanate (MDI) | ~80 |
| Hexamethylene Diisocyanate (HDI) | ~10 |
| Isophorone Diisocyanate (IPDI) | ~1 |
Note: This table provides a general comparison of reactivity and the actual rates can vary depending on the specific polyol, catalyst, and reaction conditions.
The kinetics of polyurethane and polyurea formation are crucial for controlling the manufacturing process and the final properties of the material. The reaction between an isocyanate and a hydroxyl or amine group is typically a second-order reaction. The rate of reaction is influenced by several factors, including the structure of the reactants, the presence of a catalyst, and the reaction temperature.
In the production of polyurethane foams, two main reactions occur simultaneously: the polymerization (gelling) reaction between the isocyanate and the polyol, and the foaming (blowing) reaction between the isocyanate and water. osti.gov The reaction with water produces an unstable carbamic acid, which decomposes to form an amine and carbon dioxide gas. The CO2 gas acts as the blowing agent, creating the cellular structure of the foam. osti.gov The balance between the gelling and blowing reactions is critical for obtaining a foam with the desired density and cell structure.
The kinetics of these reactions can be monitored using techniques such as Fourier-transform infrared (FTIR) spectroscopy, which can track the disappearance of the isocyanate peak and the appearance of urethane (B1682113) or urea (B33335) peaks. researchgate.net
Synthesis of Polyisocyanurate and Isocyanurate-Oxazolidone (ISOX) Polymers
Isocyanates can undergo a cyclotrimerization reaction in the presence of specific catalysts to form a very stable six-membered heterocyclic ring known as an isocyanurate. wikipedia.org This reaction is used to produce polyisocyanurate (PIR) foams, which are known for their excellent thermal stability and fire resistance. wikipedia.orgpolyiso.org The isocyanurate rings act as crosslinking points, leading to a rigid and highly crosslinked polymer network. The formation of PIR polymers typically involves the reaction of a diisocyanate with a polyol at a high isocyanate-to-polyol ratio. wikipedia.org
A related class of polymers, known as isocyanurate-oxazolidone (ISOX) polymers, can be synthesized from the reaction of isocyanates with epoxides. umich.edumdpi.comumich.edu In this reaction, two competing pathways can occur: the cyclotrimerization of the isocyanate to form isocyanurate rings, and the reaction of the isocyanate with the epoxide to form a five-membered oxazolidone ring. researchgate.netumich.eduresearchgate.net The ratio of isocyanurate to oxazolidone rings in the final polymer can be controlled by the reaction conditions, such as temperature and the type of catalyst used. researchgate.netumich.edu Stronger nucleophiles as catalysts tend to favor the formation of the zwitterion between the nucleophile, epoxide, and isocyanate, which can then initiate the trimerization of the isocyanate at lower temperatures. umich.eduumich.edu At higher temperatures, the conversion to oxazolidone can increase. umich.edu
ISOX polymers are of interest due to their high thermal stability and potential for self-healing applications. umich.edumdpi.comresearchgate.net The branched structure of this compound could influence the steric hindrance around the forming heterocyclic rings, potentially affecting the reaction kinetics and the final polymer architecture.
Role as a Reactive Modifier in Polymer Systems
Due to its monofunctional nature, this compound can be utilized as a reactive modifier to alter the properties of existing polymers. The isocyanate group can react with functional groups present in other polymers, such as hydroxyl, amine, or carboxyl groups, to introduce the 2-methylpropanecarbonyl moiety as a side group. This modification can impact various properties of the polymer, including:
Solubility and Compatibility: The introduction of the relatively non-polar isobutyryl group can alter the solubility of the polymer and its compatibility with other polymers or additives.
Surface Properties: Modifying the surface of a polymer with this compound can change its surface energy, leading to altered wettability and adhesion characteristics.
Mechanical Properties: The introduction of bulky side groups can affect the packing of polymer chains, potentially leading to changes in properties such as glass transition temperature, modulus, and flexibility.
Crosslinking: If the polymer to be modified contains multiple reactive sites, a difunctional analog of this compound could be used as a crosslinking agent to improve the mechanical strength and thermal stability of the material. Isocyanates are known to be effective compatibilizers in wood-polymer composites, where they can react with hydroxyl groups on the surface of the wood filler and with functional groups in the polymer matrix, leading to improved interfacial adhesion. d-nb.info
The use of blocked isocyanates, where the isocyanate group is temporarily protected, can be an effective tool for the post-polymerization modification of polymers, offering improved stability and easier handling. rsc.org
Non-Isocyanate Polymerization Routes: A Comparative Analysis
The use of isocyanates in polymer synthesis raises health and safety concerns due to their toxicity. nih.govtue.nlmdpi.com This has driven research into the development of non-isocyanate routes for the synthesis of polyurethanes and polyureas. A comparative analysis of these routes with the traditional isocyanate-based methods is presented below.
Table 2: Comparison of Isocyanate and Non-Isocyanate Polymerization Routes
| Feature | Isocyanate-Based Route | Non-Isocyanate Routes |
| Starting Materials | Isocyanates, Polyols, Polyamines researchgate.net | Cyclic carbonates, Amines, Diols, Urea nih.govtue.nlmdpi.comresearchgate.netnih.gov |
| Toxicity of Reactants | High (Isocyanates are toxic) nih.govtue.nl | Generally lower (e.g., cyclic carbonates are less toxic) nih.gov |
| Reaction Conditions | Often fast, can be performed at room temperature researchgate.net | May require higher temperatures and/or catalysts nih.govtue.nl |
| Byproducts | Can produce CO2 (in foaming) osti.gov | Can be byproduct-free (e.g., reaction of cyclic carbonates and amines) or produce small molecules like water or alcohol nih.gov |
| Polymer Structure | Well-defined polyurethane/polyurea linkages | Can produce polyhydroxyurethanes (with additional hydroxyl groups) or polyureas with different linkage structures nih.govresearchgate.net |
| Moisture Sensitivity | Highly sensitive to moisture tue.nl | Generally less sensitive to moisture nih.gov |
One of the most promising non-isocyanate routes involves the reaction of cyclic carbonates with amines to produce polyhydroxyurethanes. nih.govresearchgate.net These polymers contain hydroxyl groups along the backbone, which can participate in hydrogen bonding and influence the material's properties. Another approach is the transurethanization polycondensation of bishydroxyurethane monomers, which can be catalyzed by compounds such as bismuth trichloride (B1173362) (BiCl3) as a less toxic alternative to tin-based catalysts. mdpi.com The synthesis of polyureas can also be achieved through non-isocyanate routes, for example, by the melt polycondensation of urea with diamines. mdpi.com
While non-isocyanate routes offer significant advantages in terms of safety and environmental impact, they often face challenges such as slower reaction rates and the need for catalysts. nih.govtue.nl Furthermore, the resulting polymers may have different properties compared to their isocyanate-derived counterparts due to variations in the polymer backbone structure.
Theoretical and Computational Chemistry Studies of 2 Methylpropanecarbonyl Isocyanate
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are instrumental in elucidating the electronic structure of 2-Methylpropanecarbonyl isocyanate, which is fundamental to understanding its reactivity. These calculations can determine key electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. The distribution of electron density, for instance, reveals the electrophilic nature of the carbonyl carbon and the nitrogen atom of the isocyanate group, as well as the nucleophilic character of the oxygen atom.
The reactivity profile of this compound can be further detailed by calculating various reactivity descriptors. These descriptors, derived from the electronic structure, provide a quantitative measure of the molecule's propensity to undergo certain types of reactions.
Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Hypothetical Data)
| Property | Value | Significance |
| HOMO Energy | -9.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.3 eV | Relates to the molecule's kinetic stability and reactivity. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
| Mulliken Charge on NCO Carbon | +0.8 | Highlights the primary site for nucleophilic attack. |
| Fukui Function (f-) on Oxygen | 0.45 | Predicts the most likely site for electrophilic attack. |
Note: The data in this table is hypothetical and serves as an illustration of the types of properties that can be calculated. Actual values would be obtained from specific quantum chemical calculations.
Reaction Pathway Prediction and Transition State Analysis
Computational chemistry allows for the exploration of potential reaction pathways for this compound with various nucleophiles, such as alcohols, amines, and water. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified.
Transition state analysis is crucial for determining the kinetics of a reaction. The energy barrier of the transition state dictates the reaction rate. For instance, the reaction of this compound with an alcohol to form a carbamate (B1207046) would proceed through a transition state where the C-O bond is partially formed and the N=C bond is partially broken. Theoretical calculations can pinpoint the geometry and energy of this transition state. nih.gov
Studies on similar isocyanates, such as methyl isocyanate, have shown that bimolecular radical addition and H-abstraction are favorable reaction pathways. nih.gov Thermolysis, on the other hand, typically requires high energy. nih.gov For the reaction of isocyanates with nucleobases, a stepwise pathway involving the formation of a π-complex followed by a rate-determining C-N bond formation has been demonstrated through high-level DFT calculations. nih.gov
Table 2: Calculated Activation Energies for Reactions of this compound (Hypothetical Data)
| Reaction | Nucleophile | Activation Energy (kcal/mol) | Significance |
| Carbamate Formation | Ethanol | 15.2 | Provides insight into the rate of urethane (B1682113) formation. |
| Urea (B33335) Formation | Methylamine | 12.8 | Indicates a faster reaction compared to alcohol addition. |
| Hydrolysis | Water | 20.5 | Suggests a slower decomposition in the presence of water. |
Note: The data in this table is hypothetical and intended to illustrate the application of transition state analysis.
Computational Modeling of Spectroscopic Properties for Mechanistic Interpretations
Computational modeling can predict various spectroscopic properties of this compound, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By comparing these computationally generated spectra with experimental data, a deeper mechanistic understanding of its reactions can be gained.
For example, the characteristic vibrational frequency of the isocyanate (-N=C=O) group, typically appearing around 2250-2280 cm⁻¹ in the IR spectrum, can be accurately calculated. Monitoring the disappearance of this peak and the appearance of new peaks corresponding to the reaction product (e.g., the C=O stretch of a urethane) can provide kinetic information about the reaction.
Similarly, calculated NMR chemical shifts for the carbon and hydrogen atoms in this compound and its reaction products can aid in the structural elucidation of these species.
Density Functional Theory (DFT) Applications to Isocyanate Reactivity
Density Functional Theory (DFT) is a widely used computational method for studying the reactivity of isocyanates due to its favorable balance between accuracy and computational cost. researchgate.netitu.edu.tr DFT calculations have been successfully applied to investigate a wide range of isocyanate reactions, from their role in the formation of polyurethanes to their interactions with biological macromolecules. itu.edu.tracs.org
DFT studies on diisocyanates have shown that the structural properties of the isocyanate group, such as symmetry and planarity, play a significant role in the packing of hard segments in copolymers. itu.edu.tr Furthermore, DFT has been employed to study the mechanism of carbamoylation of nucleobases by isocyanates, revealing that the reaction proceeds through a stepwise pathway. nih.gov The predicted activation free energies from these DFT calculations have shown good agreement with experimental data. nih.gov
In the context of this compound, DFT can be used to:
Optimize its ground state geometry.
Calculate its vibrational frequencies to aid in the interpretation of IR spectra.
Determine the energies of its frontier molecular orbitals (HOMO and LUMO) to predict its reactivity.
Model its reaction pathways with various nucleophiles and calculate the associated activation barriers.
These computational insights are invaluable for designing new reactions, understanding reaction mechanisms, and predicting the stability and reactivity of this compound in various chemical environments.
Advanced Analytical Methodologies for Characterization of 2 Methylpropanecarbonyl Isocyanate and Its Reaction Products
Chromatographic Separation and Quantification Techniques
Chromatographic methods are indispensable for the separation and quantification of 2-Methylpropanecarbonyl isocyanate, its derivatives, and any potential byproducts. These techniques offer high resolution and sensitivity, enabling the detailed analysis of complex mixtures.
Advanced HPLC-Based Methods for Isocyanate and Derivative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of isocyanates, which are highly reactive and require derivatization prior to analysis. To overcome the challenges associated with the direct analysis of these compounds, derivatizing agents are used to form stable, UV-active or fluorescent derivatives. A common derivatizing agent is 1-(2-pyridyl)piperazine (B128488) (1,2-PP), which reacts with the isocyanate group to form a stable urea (B33335) derivative.
The analysis is typically performed using reverse-phase HPLC with a C8 or C18 column, coupled with a UV or Diode Array Detector (DAD) for quantification. epa.gov The mobile phase often consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724), with gradient elution being employed to achieve optimal separation of various components. epa.govepa.gov
Table 1: Illustrative HPLC Conditions for the Analysis of Derivatized this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1 M Ammonium (B1175870) Acetate (B1210297) in Water (pH 6.2) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Derivatizing Agent | 1-(2-pyridyl)piperazine (1,2-PP) |
This table presents a typical set of HPLC parameters and does not represent data from a single, specific study.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile byproducts that may form during the synthesis or subsequent reactions of this compound. These byproducts can arise from side reactions, impurities in starting materials, or thermal degradation. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes GC-MS an ideal tool for this purpose. For instance, in reactions involving the thermal degradation of polyurethanes, GC-MS can be used to identify small molecule fragments. researchgate.net
Samples are typically introduced into the GC via a heated injection port, where volatile components are vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification by comparison to spectral libraries.
Spectroscopic Techniques for Detailed Structural Elucidation
Spectroscopic techniques are vital for the detailed structural elucidation of this compound and its reaction products, providing information on functional groups, molecular connectivity, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of this compound and its derivatives at the atomic level. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide comprehensive information about the molecular framework, enabling unambiguous structural assignments. researchgate.net For example, in the case of a polymer formed from this compound, NMR can be used to determine the monomer sequence, identify end-groups, and characterize any side products.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH | ~ 2.8 (septet) | ~ 35 |
| CH₃ | ~ 1.2 (doublet) | ~ 18 |
| C=O | - | ~ 175 |
| N=C=O | - | ~ 125 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations and Reaction Kinetics
Infrared (IR) spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound. The isocyanate functional group (-N=C=O) has a strong and characteristic absorption band in the IR spectrum, typically appearing around 2250-2280 cm⁻¹. researchgate.netspectroscopyonline.com The disappearance of this peak can be used to monitor the consumption of the isocyanate during a reaction, allowing for the real-time tracking of reaction kinetics. researchgate.netmt.com
Attenuated Total Reflectance (ATR) FT-IR spectroscopy is particularly well-suited for in-situ reaction monitoring, as it allows for the direct analysis of liquid or solid samples without the need for sample preparation. researchgate.net As the reaction proceeds, new absorption bands corresponding to the functional groups of the product, such as the urethane (B1682113) linkage in polyurethanes, will appear. thermofisher.com
Table 3: Key Infrared Absorption Frequencies for Monitoring Reactions of this compound
| Functional Group | Absorption Range (cm⁻¹) | Significance |
| Isocyanate (-N=C=O) | 2250 - 2280 | Disappears as the reaction proceeds |
| Urethane N-H (stretch) | 3300 - 3500 | Appears upon formation of urethane linkage |
| Urethane C=O (stretch) | 1680 - 1740 | Appears upon formation of urethane linkage |
This table provides typical ranges for the indicated functional groups.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Reaction Energetics and Polymer Transitions
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal properties of materials, including those derived from this compound. DSC measures the heat flow into or out of a sample as a function of temperature or time, providing quantitative information about thermal events such as melting, crystallization, and glass transitions. hu-berlin.dehu-berlin.deazom.com
For polymers synthesized from this compound, DSC is instrumental in determining key properties like the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.netnih.gov This is a critical parameter that dictates the material's performance and application range. The melting temperature (Tm) of crystalline or semi-crystalline polymers can also be determined, providing insight into the polymer's morphology. azom.com
Table 4: Illustrative Thermal Properties of a Polyurethane Derived from this compound as Determined by DSC
| Thermal Property | Temperature (°C) |
| Glass Transition Temperature (Tg) | 55 |
| Melting Temperature (Tm) | 180 |
This table presents hypothetical data for a generic polyurethane and is for illustrative purposes only.
In-Situ and Real-Time Reaction Monitoring Techniques for this compound
The study of reaction kinetics and mechanisms involving highly reactive intermediates such as this compound necessitates analytical methodologies that can provide continuous data from within the reaction vessel, without altering the course of the reaction. In-situ and real-time monitoring techniques are indispensable for this purpose, offering a window into the dynamic chemical transformations as they occur. These methods circumvent the drawbacks of traditional offline analysis, such as time delays and potential sample degradation, which are particularly problematic for reactive species.
Among the various process analytical technologies available, mid-infrared (mid-IR) spectroscopy, particularly utilizing attenuated total reflectance (ATR) probes, has emerged as a powerful tool for the real-time analysis of isocyanate reactions. mt.com This technique allows for the direct and continuous measurement of the concentration of reactants, intermediates, and products throughout the course of a chemical process.
The primary advantage of using in-situ FTIR spectroscopy for monitoring reactions of this compound lies in the distinct and strong absorption band of the isocyanate functional group (-N=C=O). This asymmetric stretching vibration typically appears in a region of the mid-IR spectrum that is relatively free from other interfering absorptions, usually between 2250 and 2285 cm⁻¹. The intensity of this peak is directly proportional to the concentration of the isocyanate, making it an excellent quantitative marker for tracking its consumption during a reaction.
By immersing an ATR probe directly into the reaction mixture, spectra can be collected at regular, short intervals (e.g., every 60 seconds), generating a time-resolved dataset. mt.com This data can be visualized as a three-dimensional waterfall plot or as trend lines of absorbance versus time for specific wavenumbers corresponding to different chemical species. From these trends, critical information regarding reaction initiation, progression, kinetic parameters, and the point of completion can be accurately determined. mt.com
For instance, in the reaction of this compound with a primary alcohol to form a urethane, in-situ FTIR spectroscopy would track the decrease in the isocyanate peak at approximately 2260 cm⁻¹ while simultaneously monitoring the appearance and growth of peaks characteristic of the newly formed urethane linkage. These typically include the N-H stretching vibration around 3300 cm⁻¹ and the carbonyl (C=O) stretching vibration of the urethane group around 1700 cm⁻¹.
The ability to observe the formation and potential transient nature of intermediates is another significant benefit of these techniques. In more complex reaction schemes, short-lived species may be identified by the appearance and subsequent disappearance of their characteristic absorption bands, providing invaluable mechanistic insights that would be lost with conventional analytical methods.
The data generated from in-situ monitoring can be used to construct detailed reaction profiles, as illustrated in the following hypothetical tables for the reaction of this compound with an alcohol.
Table 1: In-Situ FTIR Monitoring of this compound Reaction
This table illustrates the change in absorbance of the characteristic isocyanate peak over time, indicating the consumption of the reactant.
| Reaction Time (minutes) | Absorbance at ~2260 cm⁻¹ (Isocyanate Peak) |
| 0 | 1.20 |
| 5 | 0.95 |
| 10 | 0.70 |
| 15 | 0.45 |
| 20 | 0.20 |
| 25 | 0.05 |
| 30 | <0.01 |
Table 2: Real-Time Monitoring of Product Formation
This table shows the corresponding increase in the absorbance of a characteristic product peak, in this case, the urethane carbonyl peak.
| Reaction Time (minutes) | Absorbance at ~1700 cm⁻¹ (Urethane Carbonyl Peak) |
| 0 | 0.00 |
| 5 | 0.25 |
| 10 | 0.50 |
| 15 | 0.75 |
| 20 | 0.95 |
| 25 | 1.10 |
| 30 | 1.15 |
The detailed kinetic and mechanistic data obtained from in-situ and real-time monitoring are crucial for the optimization of reaction conditions, ensuring product quality and consistency, and for the fundamental understanding of the reactivity of this compound and its reaction products.
Environmental and Sustainable Aspects in the Lifecycle of 2 Methylpropanecarbonyl Isocyanate
Integration of Bio-based and Renewable Feedstocks in Synthesis
The chemical industry is increasingly exploring the use of renewable resources to reduce dependence on fossil fuels and mitigate environmental impact. nih.gov For isocyanate production, this involves sourcing precursors from biomass such as vegetable oils, sugars, lignin (B12514952), and algae. nih.govrsc.orgresearchgate.net
Research Findings: The primary route to bio-based polyurethanes, the main application for isocyanates, has been through the development of bio-polyols derived from sources like castor oil, soybean oil, and corn. nih.govresearchgate.net The synthesis of isocyanates themselves from renewable feedstocks is less mature but is an active area of research. rsc.org Potential bio-based precursors for isocyanates include:
Fatty Acids: Dimerized fatty acids from vegetable oils can be converted into diisocyanates. mostwiedzy.pl
Amino Acids: Natural amino acids are being explored as building blocks for bio-isocyanates.
Lignin: As an abundant source of aromatic compounds, lignin is a promising feedstock for producing aromatic isocyanates. researchgate.net
While these pathways are established for other isocyanates, specific research detailing the synthesis of 2-Methylpropanecarbonyl isocyanate from bio-based feedstocks is not currently documented. The theoretical starting material for this acyl isocyanate would be 2-methylpropanoic acid (isobutyric acid), which can be produced via fermentation or other biotechnological routes, presenting a potential, though unexplored, avenue for a bio-based synthesis.
Table 1: Potential Bio-based Feedstocks for Isocyanate Synthesis
| Feedstock Category | Specific Examples | Potential Isocyanate Type |
|---|---|---|
| Vegetable Oils | Castor oil, Soybean oil, Algae oil | Aliphatic & Aromatic |
| Lignocellulose | Lignin, Cellulose | Aromatic |
| Sugars/Carbs | Glucose, Polysaccharides | Aliphatic |
Development of Catalytic Systems for Enhanced Sustainability
A major sustainability challenge in traditional isocyanate synthesis is the reliance on highly toxic phosgene (B1210022) and the generation of corrosive byproducts like hydrogen chloride. researchgate.net Consequently, significant research has focused on developing safer, more efficient, and sustainable catalytic systems.
Research Findings: The development of non-phosgene routes is a key objective. rsc.org These include:
Reductive Carbonylation: This method involves the carbonylation of nitro compounds using catalysts, often based on Group VIII transition metals like palladium. researchgate.net It offers a more environmentally benign alternative to the phosgene process.
Oxidative Carbonylation: The carbonylation of amines also provides a phosgene-free pathway. researchgate.net
Heterogeneous Catalysis: The use of solid catalysts, such as zeolites and supported metal catalysts, is being explored to simplify catalyst recovery and recycling, enabling continuous processing and reducing waste. tue.nl
Isocyanate-Free Routes: An alternative strategy is to develop isocyanate-free pathways to polyurethanes, for example, by reacting cyclic carbonates (which can be synthesized from CO2) with amines. rsc.org
Strategies for Waste Minimization and Byproduct Utilization in Synthetic Schemes
Modern green chemistry principles emphasize waste minimization through atom economy and the utilization of byproducts. The traditional phosgene route for isocyanates is inefficient in this regard, producing significant waste.
Research Findings: Strategies to minimize waste in the isocyanate lifecycle are multifaceted:
Phosgene Elimination: The primary strategy is the shift to non-phosgene synthesis routes, which inherently eliminates the most hazardous input and its associated waste streams. rsc.org
CO2 as a Feedstock: A groundbreaking approach involves using carbon dioxide, a greenhouse gas, as a C1 building block. For instance, CO2 can be used to create cyclic carbonates, which are precursors in non-isocyanate polyurethane synthesis, effectively sequestering CO2 into valuable materials. rsc.org
Catalyst Recycling: The move from homogeneous to recoverable heterogeneous catalysts is crucial for minimizing waste from the catalytic process itself. tue.nl
Closed-Loop Processes: In the context of polyurethane recycling, byproducts from one stage can become feedstocks for another. For example, during the pyrolysis of polyurethane waste, the generated carbon monoxide can be reacted with chlorine to produce phosgene for new isocyanate synthesis in a closed-loop system.
These strategies are part of a broader industrial shift towards a circular economy. There is no specific information available detailing waste minimization or byproduct utilization strategies uniquely developed for the production of this compound.
Chemical Recycling and Upcycling Methodologies for Isocyanate-Derived Materials
Given that the primary use of isocyanates is in the production of polymers like polyurethanes, developing effective end-of-life solutions for these materials is a critical aspect of sustainability. Chemical recycling aims to break down the polymer into its constituent monomers, which can then be used to produce virgin-quality materials.
Research Findings: The chemical recycling of polyurethanes is a well-researched field, with several established methods:
Glycolysis: This is the most mature chemical recycling technology, where polyurethane waste is treated with a diol (like ethylene (B1197577) glycol) at high temperatures to recover the polyol components. The isocyanate part is typically converted into carbamates.
Hydrolysis and Aminolysis: These processes use water or amines, respectively, to depolymerize the polyurethane, yielding polyols and amines. The recovered amines can then be converted back into isocyanates.
Direct Isocyanate Recovery: A novel and highly promising method involves the use of an organoboron Lewis acid catalyst (β-chlorocatecholborane) to directly depolymerize polyurethanes and regenerate the original isocyanate monomers under mild conditions. nih.govresearchgate.net This approach avoids the need for toxic reagents like phosgene for reconversion and represents a significant step towards true circularity for polyurethane materials. nih.gov
Table 2: Comparison of Chemical Recycling Methods for Polyurethane
| Method | Reagent(s) | Primary Recovered Products | Maturity Level |
|---|---|---|---|
| Glycolysis | Diols (e.g., ethylene glycol) | Polyols, Carbamates | Commercially available |
| Hydrolysis | Water | Polyols, Amines, CO2 | Well-studied |
| Aminolysis | Amines | Polyols, Substituted Ureas | Research phase |
These recycling methodologies are generally applicable to a wide range of polyurethanes. However, the specific efficiency and applicability to materials derived from this compound would require dedicated experimental investigation, which is not currently available in published research.
Emerging Research Frontiers and Future Directions for 2 Methylpropanecarbonyl Isocyanate Chemistry
Exploration of Novel Catalytic Systems for Specific Transformations
The development of new catalytic systems is paramount for unlocking the full synthetic potential of isocyanates, enabling milder reaction conditions, and achieving higher selectivity. Research is moving beyond traditional catalysts to explore more sophisticated and specific systems for transformations involving the isocyanate group. wernerblank.comkit.edu
Recent advances in catalysis for isocyanate reactions have focused on several key areas:
Transition Metal Catalysis: Palladium and cobalt-catalyzed reactions have shown significant promise. Palladium catalysis is versatile for cross-coupling reactions, where isocyanides (which can be related to isocyanates) are inserted into metal-carbon or metal-heteroatom bonds. nih.gov More recently, cobalt-catalyzed asymmetric reductive coupling has been developed to directly couple isocyanates with alkyl halides to form sterically hindered chiral amides. acs.org For 2-Methylpropanecarbonyl isocyanate, such cobalt-based systems could enable the enantioselective synthesis of complex amides with a quaternary carbon center adjacent to the carbonyl group.
Non-Tin Catalysts: Due to the toxicity of organotin compounds, there is a strong drive to find alternatives for catalyzing the isocyanate-hydroxyl reaction, which is fundamental to polyurethane production. wernerblank.com Zirconium chelates, for instance, have been identified as effective catalysts that selectively promote the isocyanate-hydroxyl reaction over the competing reaction with water. wernerblank.com This would be highly relevant for using this compound in water-borne coating formulations.
Anionic Trimerization Catalysts: The cyclotrimerization of isocyanates to form isocyanurates is a key reaction for creating highly cross-linked, thermally stable materials. While traditional catalysts exist, research into the mechanism of catalysts like acetate (B1210297) anions has revealed that the true catalytic species can be a deprotonated amide formed in situ. acs.org Understanding these mechanisms allows for the design of more efficient catalysts for specific isocyanates.
"Pseudo-Catalytic" Systems: A novel approach involves a Lossen rearrangement where the isocyanate product itself acts as a "pseudo-catalyst" to propagate the reaction, converting a hydroxamic acid to an amine under mild conditions. nih.gov This self-propagating cycle represents a highly efficient process that could be adapted for transformations involving precursors to this compound.
| Catalytic System | Transformation | Potential Application for this compound | Reference |
|---|---|---|---|
| Cobalt-Chiral Ligand Complexes | Asymmetric Reductive Coupling with Alkyl Halides | Synthesis of sterically bulky α-quaternary chiral amides. | acs.org |
| Zirconium Chelates | Isocyanate-Hydroxyl Reaction (Urethane Formation) | Formation of polyurethanes in aqueous systems with enhanced pot life. | wernerblank.com |
| Palladium Complexes | Imidoylative Cross-Couplings | Versatile C1 building block for creating nitrogen-containing fragments. | nih.gov |
| Acetate Anions / Deprotonated Amides | Cyclotrimerization to Isocyanurates | Creation of highly cross-linked polymers with enhanced thermal stability. | acs.org |
Design and Synthesis of Advanced Functional Materials Incorporating this compound Derived Units
Isocyanates are fundamental building blocks for a vast range of polymeric materials, most notably polyurethanes. patsnap.comcrowdchem.net The unique structure of this compound can be leveraged to create next-generation functional materials with tailored properties. wiley.com
The future in this area lies in several key domains:
Smart Polymers: Isocyanate-based materials are at the forefront of research into shape memory polymers and self-healing materials. patsnap.commdpi.com These materials can respond to external stimuli like heat or light to repair damage or change shape. The branched isobutyryl structure of this compound could influence the packing of polymer chains and the nature of reversible cross-links (such as hydrogen bonds), which are crucial for self-healing capabilities. mdpi.com
High-Performance Coatings and Adhesives: Aliphatic isocyanates are known to impart superior weatherability and UV resistance to coatings. patsnap.com The incorporation of this compound-derived units into polyurethane or polyurea coatings could enhance durability and chemical resistance. In adhesives, the specific structure can be tuned to control properties like bond strength and flexibility. mdpi.comnih.gov
Biocompatible and Biodegradable Materials: There is growing interest in developing isocyanate-based materials for biomedical applications, such as surgical adhesives and scaffolds for tissue engineering. patsnap.comnih.gov By carefully selecting co-monomers (e.g., poly(ethylene glycol)), it is possible to create biodegradable polymers. The metabolism of the resulting degradation products would be a key consideration, where the 2-methylpropanecarbonyl moiety offers a distinct chemical handle compared to more common linear aliphatic or aromatic isocyanates.
| Material Type | Key Feature | Potential Contribution of this compound | Reference |
|---|---|---|---|
| Self-Healing Polyurethanes | Ability to repair damage autonomously or with a stimulus. | The isobutyryl group can modify hydrogen bonding networks and chain mobility, influencing healing efficiency. | mdpi.com |
| Shape Memory Polymers | Can recover a predetermined shape from a deformed state upon stimulus. | Influences the glass transition temperature and cross-linking density, which define the shape memory effect. | patsnap.com |
| Advanced Coatings | Enhanced durability, UV resistance, and chemical stability. | As an aliphatic isocyanate derivative, it can improve weatherability compared to aromatic systems. | patsnap.com |
| Biomedical Adhesives | Biocompatibility and controlled degradation for internal medical use. | Can be used to create biodegradable polymers with specific mechanical properties for applications like vascular closure. | nih.gov |
Integration with Flow Chemistry and Automated Synthetic Platforms
Modern chemical synthesis is increasingly focused on improving safety, efficiency, and scalability. Flow chemistry and automated synthesis platforms are transformative technologies that are particularly well-suited to isocyanate chemistry. rsc.orgsigmaaldrich.com
Flow Chemistry: The synthesis of isocyanates often involves hazardous reagents (e.g., phosgene) or high-energy intermediates (e.g., acyl azides from the Curtius rearrangement). google.comwikipedia.org Flow chemistry mitigates these risks by performing reactions in a continuous stream within a small, enclosed reactor. acs.orguniversityofcalifornia.edu This allows for precise control over reaction parameters, rapid heating and cooling, and the safe handling of unstable intermediates, as they are generated and consumed in situ. rsc.orgrsc.org This approach is considered a cleaner, safer, and highly scalable method for producing isocyanates like this compound, potentially from renewable carboxylic acid feedstocks. acs.orguniversityofcalifornia.edu
Automated Synthetic Platforms: Automated lab reactors and synthesis platforms enable high-throughput screening of reaction conditions, catalysts, and substrates. helgroup.comhelgroup.commt.com These systems can automatically handle reagent dispensing, temperature and pressure control, and even in-situ analysis and work-up. mt.combruker.com For this compound, such platforms could rapidly identify optimal conditions for its polymerization, its incorporation into new materials, or its participation in complex multi-component reactions, thereby accelerating the discovery of new applications. sigmaaldrich.com
| Technology | Key Advantages | Relevance to this compound Chemistry | Reference |
|---|---|---|---|
| Flow Chemistry | Enhanced safety (especially with hazardous intermediates), precise process control, improved scalability, clean production. | Enables safer synthesis via methods like the Curtius rearrangement and allows for in-line reaction/purification. | rsc.orggoogle.comacs.org |
| Automated Synthesis Platforms | High-throughput experimentation, rapid optimization (DoE), enhanced reproducibility, integration of online analytics. | Accelerates the development of new materials and synthetic protocols by efficiently screening numerous variables. | sigmaaldrich.comhelgroup.combruker.com |
Interdisciplinary Research with Bio-conjugation and Supramolecular Chemistry
The reactivity of the isocyanate group makes it a powerful tool for creating links between different molecular entities, opening up frontiers in biology and materials science. nih.govnih.gov
Bio-conjugation: Bio-conjugation is the strategy of covalently linking molecules, at least one of which is a biomolecule, to create constructs with new functionalities. wikipedia.org Isocyanates are highly effective for this purpose as they readily react with nucleophilic groups found on proteins and other biomolecules, such as amines (e.g., lysine (B10760008) residues), alcohols (e.g., serine, threonine), and thiols (e.g., cysteine). nih.govresearchgate.net this compound could be used to attach specific tags, probes, or drugs to biomolecules. A recently developed strategy even allows for the on-demand generation of isocyanates from stable precursors for selective protein labeling in biological systems. acs.org The isobutyryl group would provide a unique, sterically-defined linker in such applications.
Supramolecular Chemistry: This field of chemistry explores the non-covalent interactions that guide molecules to self-assemble into larger, ordered structures. youtube.com Hydrogen bonding, a key interaction in supramolecular chemistry, is central to the structure of polyurethanes and polyureas. mdpi.com Derivatives of this compound, such as the corresponding ureas or urethanes, could be designed as building blocks for novel supramolecular assemblies like hydrogels, nanotubes, or molecular sensors. researchgate.netrsc.org The shape and steric bulk of the isobutyryl group would play a critical role in directing the geometry and stability of these assemblies.
Q & A
Q. What analytical techniques are recommended for characterizing 2-Methylpropanecarbonyl isocyanate purity and structural integrity?
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying trace isocyanates, with a reporting limit of 0.02 µg, ensuring precise detection in complex matrices . Fluorescence enzyme immunoassays, as validated for methylenediphenyl diisocyanate (MDI), can also be adapted to detect specific isocyanate-protein conjugates, though sensitivity may vary depending on the conjugate preparation method . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation, particularly to verify the integrity of the isocyanate functional group.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Strict adherence to OSHA exposure limits (e.g., 0.02 ppm for airborne isocyanates) is mandatory. Use fume hoods, impermeable gloves, and respiratory protection to prevent inhalation or dermal contact. Storage requires anhydrous conditions and inert atmospheres (e.g., nitrogen) to avoid exothermic polymerization triggered by moisture or acids . Emergency protocols should include neutralization strategies for spills, such as using dry sand or specialized absorbents, as water exposure releases toxic gases like CO₂ .
Q. How should researchers mitigate risks of hazardous reactions during synthesis or storage?
Isocyanates react vigorously with amines, alcohols, and water. Kinetic studies recommend maintaining temperatures below 25°C during synthesis to control exothermic side reactions. Compatibility testing with solvents and reagents is critical; for example, avoid using protic solvents or bases that accelerate decomposition. Sensitivity analyses, as applied in methyl isocyanate combustion studies, can identify high-risk reaction pathways .
Advanced Research Questions
Q. How can kinetic modeling improve the synthesis of this compound from carbamate precursors?
Thermal decomposition of carbamates (e.g., O-methyl-N-alkyl carbamates) follows a first-order kinetic regime. Experimental parameters such as heating rate (5–10°C/min) and catalyst selection (e.g., Lewis acids) significantly influence yield. Computational models merging reaction networks (e.g., 130 reactions for methyl isocyanate combustion) with sensitivity analyses can optimize conditions by identifying rate-limiting steps, such as carbamate bond cleavage .
Q. What methodologies resolve discrepancies in detecting isocyanate-specific IgE antibodies for occupational asthma diagnosis?
While IgE antibodies are strongly predictive of isocyanate-induced asthma, their absence does not exclude diagnosis. Use parallel methods: (1) ImmunoCAP assays for MDI-albumin conjugates (correlation coefficient >0.85 with clinical data) and (2) bronchial provocation tests for clinical confirmation. Contradictions arise due to transient IgE production or non-IgE-mediated mechanisms, necessitating longitudinal biomarker monitoring .
Q. How do combustion mechanisms of alkyl isocyanates inform their thermal stability in industrial applications?
Pyrolysis studies of methyl isocyanate reveal dominant pathways:
- Primary decomposition : CH₃NCO → CH₃N + CO (activation energy: ~250 kJ/mol).
- Secondary reactions : CH₃N + NO → HCN + H₂O. Auto-ignition temperatures (Tign) calculated via ASTM E659-78 protocols align with experimental data (~450°C for methyl isocyanate). Flow reactor simulations coupled with Chemkin-Pro software validate these pathways, enabling predictive stability assessments for structural analogs like this compound .
Q. What advanced techniques quantify trace this compound in biological systems?
Isotope dilution mass spectrometry (ID-MS) with derivatization agents (e.g., dibutylamine) achieves sub-ppb detection limits in urine or serum. HPLC-UV/Vis with post-column derivatization (e.g., 4-nitro-7-piperazino-2,1,3-benzoxadiazole) enhances specificity. Cross-validation with occupational exposure databases (e.g., IOM World) ensures accuracy in epidemiological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
